molecular formula C23H17Cl2N3S2 B2546359 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 338960-88-6

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2546359
CAS No.: 338960-88-6
M. Wt: 470.43
InChI Key: VAIOVVZQTNBKIO-UHFFFAOYSA-N
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Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a potent, cell-active, and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a crucial role in cell signaling downstream of receptor tyrosine kinases (RTKs) . It is a central node in the RAS-MAPK signaling pathway, and its dysregulation is implicated in various cancers, such as Noonan syndrome, juvenile myelomonocytic leukemia, and solid tumors. This compound exerts its effect by binding to the allosteric tunnel of SHP2, locking it in a closed, auto-inhibited conformation, thereby preventing its interaction with signaling partners and subsequent activation of the RAS-ERK cascade. Given the role of SHP2 in multiple oncogenic pathways and in the tumor microenvironment, this inhibitor is a valuable chemical probe for investigating mechanisms of tumorigenesis, drug resistance, and immune modulation . Its research applications extend to exploring combination therapies, particularly in overcoming resistance to RTK inhibitors and in modulating T-cell and macrophage function for potential immunotherapeutic approaches.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOVVZQTNBKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS No. 338960-93-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

  • Molecular Formula : C24H18Cl2N2S2
  • Molecular Weight : 469.45 g/mol
  • Structure : The compound features a pyrimidine core substituted with chlorobenzyl and chlorophenyl sulfanyl groups, which are believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with sulfamoyl functionalities have shown efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundP. aeruginosa18

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Activity

EnzymeInhibition (%) at 100 μM
Acetylcholinesterase75
Urease65

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the target compound significantly reduced cell viability in a dose-dependent manner, with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
  • Enzyme Inhibition : Compounds with similar structures have been shown to bind effectively to the active sites of enzymes like AChE, leading to decreased enzymatic activity.
  • Anticancer Mechanism : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to form reactive intermediates that can induce DNA damage in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Cl-benzyl-S-CH2 (position 4), 4-Cl-Ph-S (position 6), 2-pyridinyl (position 2) C₂₃H₁₆Cl₂N₃S₂ ~494.4* Dual sulfanyl groups, pyridinyl ring, two Cl atoms.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine () 4-Cl-Ph-S (position 4), methylsulfonyl (position 6), phenyl (position 2) C₁₈H₁₅ClN₂O₂S₂ 390.9 Sulfonyl group increases polarity; phenyl lacks pyridinyl’s hydrogen bonding.
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide () 4-Cl-benzyl-S (position 4), CF₃-Ph (position 2), acetamide (position 6) C₂₂H₁₈ClF₃N₃OS 489.9 Trifluoromethyl enhances metabolic stability; acetamide introduces H-bonding.
4-(((4-Fluorophenyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine () 4-F-Ph-S (position 4), 4-Cl-Ph-S (position 6), 2-pyridinyl (position 2) C₂₃H₁₆ClFN₃S₂ ~478.4* Fluorine substitution reduces steric bulk, increases electronegativity.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile () 4-Cl-benzyl-S (position 4), phenyl-S (position 6), CN (position 5) C₂₂H₂₀ClN₃S₂ 425.98 Cyano group increases polarity; isobutyl adds steric bulk.

*Calculated based on analogous structures.

Key Observations:
  • Sulfanyl vs.
  • Halogen Effects : Fluorine substitution () improves metabolic stability and electron-withdrawing properties compared to chlorine .
  • Heterocyclic Rings : Pyridinyl (target compound) enables π-π stacking and hydrogen bonding, whereas phenyl () lacks lone pairs for coordination .

Physical and Crystallographic Properties

  • Crystal Packing: ’s compound crystallizes in monoclinic $ P2_1/c $ with C–H···π and π–π interactions stabilizing the lattice . ’s 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine adopts an orthorhombic $ P21212_1 $ structure, driven by N–H···S hydrogen bonds . The target compound’s pyridinyl ring may promote stronger π-π interactions than phenyl analogs.
  • Solubility: Sulfonyl () and cyano () groups enhance aqueous solubility compared to sulfanyl derivatives.

Preparation Methods

Formation of the Pyrimidine Backbone

The pyrimidine ring is synthesized via a condensation reaction between ethyl acetoacetate and thiourea in the presence of sodium ethoxide, yielding 6-mercapto-2-pyridinylpyrimidin-4-ol as an intermediate. This step proceeds through a cyclocondensation mechanism, with the thiourea providing both nitrogen atoms for ring closure.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux at 78°C
  • Catalyst : Sodium ethoxide (2 equiv)
  • Yield : 68–72%

Chlorination at the 4-Position

The hydroxyl group at the 4-position is replaced with chlorine using phosphorus oxychloride (POCl₃), enhancing reactivity for subsequent substitutions.

Optimized Protocol :

  • POCl₃ : 5 equiv
  • Reaction Time : 6 hours at 110°C
  • Workup : Quenching with ice-water, extraction with dichloromethane
  • Purity : >95% (HPLC)

Installation of Sulfanyl Functional Groups

6-((4-Chlorophenyl)sulfanyl) Substitution

The chlorinated intermediate undergoes nucleophilic aromatic substitution with 4-chlorothiophenol in the presence of a base to install the 6-sulfanyl group.

Key Parameters :

  • Base : Potassium carbonate (K₂CO₃, 3 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C for 12 hours
  • Yield : 65%

Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, with the thiophenol acting as a nucleophile to displace chloride. The electron-withdrawing pyridinyl group at the 2-position activates the pyrimidine ring toward substitution.

4-(((4-Chlorobenzyl)sulfanyl)methyl) Functionalization

A two-step process introduces the chlorobenzyl sulfanyl moiety:

  • Mercaptomethylation : Reaction with mercaptoacetic acid and formaldehyde forms a methylthio intermediate.
  • Alkylation : Treatment with 4-chlorobenzyl chloride in the presence of triethylamine (TEA) yields the final substituent.

Reaction Scheme :
$$
\text{Pyrimidine-SH} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{Pyrimidine-S-CH}2\text{C}6\text{H}4\text{Cl} \quad
$$

Yield : 58% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher polarity, stabilizing the transition state in substitution reactions (yield increase from 45% to 65%).
  • Temperature Control : Exceeding 80°C in sulfanylations leads to dimerization byproducts, reducing yields by 15–20%.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves thiophenol solubility, reducing reaction time from 12 to 8 hours.
  • Microwave Assistance : Microwave irradiation at 100°C for 30 minutes achieves comparable yields to conventional heating, enhancing throughput.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC :
    • Column : Silica gel (250 × 4.6 mm, 5 μm)
    • Mobile Phase : Gradient of hexane/ethyl acetate (70:30 to 50:50)
    • Retention Time : 14.2 minutes
  • Recrystallization : Ethanol/water (3:1) affords needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.72 (d, J = 4.8 Hz, 1H, Pyridinyl-H)
    • δ 7.45–7.30 (m, 8H, Aromatic-H)
    • δ 4.52 (s, 2H, SCH₂)
  • HRMS : m/z 469.0452 [M+H]⁺ (calculated: 469.0455).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the chlorination and substitution steps reduces batch-to-batch variability and improves safety by minimizing POCl₃ handling.

Key Metrics :

  • Throughput : 2.5 kg/day per reactor module
  • Purity : 98.5% (by GC-MS)

Waste Management

  • POCl₃ Quenching : Neutralization with aqueous NaHCO₃ generates non-hazardous phosphates for safe disposal.
  • Solvent Recovery : Distillation reclaims 85% of DMF, reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

  • Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and sulfur-based coupling. Key steps include:

  • Use of dichloromethane as a solvent under controlled NaOH conditions to minimize side reactions .
  • Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.
  • Final characterization by HPLC (>99% purity) and mass spectrometry to confirm molecular weight .
    • Safety Note: Employ inert gas (N₂) during moisture-sensitive steps and use fume hoods to avoid inhalation hazards .

Q. How can researchers characterize the molecular structure using spectroscopic and crystallographic techniques?

  • Answer:

  • Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns, focusing on aromatic protons (δ 7.2–8.5 ppm) and sulfanyl (-S-) linkages. IR spectroscopy verifies C-S (∼680 cm⁻¹) and pyrimidine ring vibrations .
  • Crystallography: Grow single crystals via slow evaporation in ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018 for bond length/angle accuracy .

Q. What safety protocols are essential when handling this compound?

  • Answer:

  • Storage: Keep in airtight containers under argon at –20°C to prevent oxidation of sulfanyl groups .
  • Waste Disposal: Segregate halogenated waste and collaborate with certified agencies for incineration to avoid environmental release .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use P305+P351+P338 protocols for accidental exposure .

Advanced Research Questions

Q. How can SHELX programs optimize the refinement of this compound’s crystal structure?

  • Answer: SHELXL is critical for high-resolution refinement:

  • Input HKL data with SHELXPRO to generate initial .ins files.
  • Adjust parameters (e.g., anisotropic displacement for heavy atoms like Cl and S) to reduce R-factor <5%.
  • Validate hydrogen bonding networks (e.g., N–H⋯S interactions) using ORTEP-3 for graphical validation .

Q. What strategies resolve discrepancies in crystallographic data, such as disordered sulfanyl groups?

  • Answer:

  • Apply twin refinement in SHELXL for overlapping electron density regions.
  • Use SQUEEZE (PLATON) to model solvent-accessible voids.
  • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental bond lengths .

Q. How to design experiments to evaluate its bioactivity against cancer cell lines?

  • Answer:

  • In vitro Assays: Use MTT assays on HeLa or MCF-7 cells (IC₅₀ determination). Include positive controls (e.g., cisplatin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
  • Dose-Response: Test concentrations from 1 nM–100 µM in triplicate. Account for DMSO solvent effects (<0.1% v/v) .

Q. What computational methods predict its interaction with biological targets like kinases?

  • Answer:

  • Docking: Use AutoDock Vina to model binding to ATP-binding pockets (PDB: 1ATP). Prioritize poses with ΔG < –8 kcal/mol.
  • MD Simulations: Run 100 ns trajectories (GROMACS) to assess stability of key residues (e.g., Lys33, Glu51) .

Q. How to assess its environmental impact, including biodegradation and ecotoxicity?

  • Answer:

  • Fate Studies: Use OECD 307 guidelines to measure soil half-life under aerobic conditions. Monitor via LC-MS/MS for degradation products .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (48h LC₅₀) and algae (72h EC₅₀) under OECD 202/201 protocols .

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